CpNMT Enzymatic Inhibition: Direct Comparison with Close Structural Analog 11f
CpNMT‑IN‑1 (Compound 11e) inhibits recombinant CpNMT with an IC50 of 2.5 µM, comparable to its closest structural analog Compound 11f (IC50 = 2.8 µM). Both compounds were evaluated in the same in vitro enzymatic assay using purified CpNMT. [1]
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.5 µM |
| Comparator Or Baseline | Compound 11f: 2.8 µM |
| Quantified Difference | ~1.1‑fold more potent (not statistically significant) |
| Conditions | Recombinant CpNMT enzyme; in vitro biochemical assay |
Why This Matters
This head‑to‑head data establishes CpNMT‑IN‑1 as the slightly more potent of the two lead‑optimized CpNMT inhibitors, enabling users to select the compound with marginally superior enzymatic activity when potency parity is insufficient for differentiation.
- [1] Sigalapalli DK, et al. Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Bioorganic & Medicinal Chemistry Letters. 2025; 130092. View Source
